molecular formula C10H7BrFNO2S2 B10922733 N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10922733
M. Wt: 336.2 g/mol
InChI Key: ASYJXLMDQRTBSD-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a fluorothiophene ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both bromophenyl and fluorothiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrFNO2S2

Molecular Weight

336.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H7BrFNO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H

InChI Key

ASYJXLMDQRTBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)Br

Origin of Product

United States

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